molecular formula C16H30N4O2 B229625 N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide

N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide

Cat. No. B229625
M. Wt: 310.44 g/mol
InChI Key: LKVFUWACBCPYOK-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide, commonly known as BMO, is a chemical compound that has gained significant attention in scientific research. BMO is a hydrazide derivative that has been synthesized using various methods. It has been studied for its potential applications in different fields, including medicine, agriculture, and material science.

Scientific Research Applications

BMO has been studied for its potential applications in different fields of scientific research. In medicine, BMO has been investigated for its anti-tumor and anti-inflammatory properties. Studies have shown that BMO can inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, BMO has been studied for its potential as a herbicide and insecticide. BMO has been shown to inhibit the growth of weeds and pests, making it a potential alternative to traditional chemical pesticides. In material science, BMO has been investigated for its potential as a polymer modifier. BMO has been shown to improve the thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of BMO is not fully understood. However, studies have shown that BMO can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BMO has been shown to have various biochemical and physiological effects. In animal models, BMO has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. BMO has also been shown to have low toxicity and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BMO in lab experiments is its low toxicity and high solubility in water. BMO is also relatively easy to synthesize using various methods. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to design experiments to investigate its potential applications.

Future Directions

There are several future directions for research on BMO. One area of research is the investigation of its potential as a therapeutic agent for cancer and inflammation. Another area of research is the development of BMO-based herbicides and insecticides as an alternative to traditional chemical pesticides. Additionally, further studies are needed to understand the mechanism of action of BMO and its potential applications in material science.

Synthesis Methods

BMO can be synthesized using various methods. One of the most common methods is the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a dehydrating agent like thionyl chloride. The resulting product is then treated with acetic anhydride to obtain BMO. Another method involves the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain BMO.

properties

Molecular Formula

C16H30N4O2

Molecular Weight

310.44 g/mol

IUPAC Name

N,N//'-bis[(E)-2-methylpropylideneamino]octanediamide

InChI

InChI=1S/C16H30N4O2/c1-13(2)11-17-19-15(21)9-7-5-6-8-10-16(22)20-18-12-14(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22)/b17-11+,18-12+

InChI Key

LKVFUWACBCPYOK-JYFOCSDGSA-N

Isomeric SMILES

CC(/C=N/NC(=O)CCCCCCC(=O)N/N=C/C(C)C)C

SMILES

CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C

Canonical SMILES

CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C

Origin of Product

United States

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